molecular formula C14H17N3O B5516746 5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B5516746
M. Wt: 243.30 g/mol
InChI Key: KDCMKVDAFILOHK-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cyclohexylmethyl group, a pyridine ring, and an oxadiazole ring

Scientific Research Applications

5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of “4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine”. For instance, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for research on “4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine” would depend on its potential applications. Given its structure, it could be of interest in fields such as medicinal chemistry or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyridine derivative with a cyclohexylmethyl hydrazine and a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-triazole
  • 5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-thiadiazole
  • 5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxazole

Uniqueness

5-(Cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(cyclohexylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-11(5-3-1)10-13-16-14(17-18-13)12-6-8-15-9-7-12/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCMKVDAFILOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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